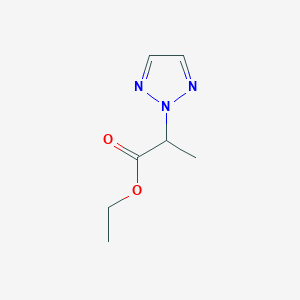

Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate

Description

Significance of 1,2,3-Triazole Scaffolds in Contemporary Organic Chemistry and Materials Science

The 1,2,3-triazole scaffold is a cornerstone in modern organic chemistry, largely due to its stability and the straightforward methods available for its synthesis, most notably the azide-alkyne Huisgen cycloaddition, a prime example of "click chemistry". researchgate.net This reaction's efficiency and regioselectivity have made 1,2,3-triazoles readily accessible building blocks. nih.gov

In materials science , these molecules have gained prominence for their use in creating functional coatings with desirable properties such as anti-corrosive and anti-microbial characteristics. organic-chemistry.org They are also used in the functionalization of various materials, including nanoparticles, to develop advanced hybrid nanocomposites. organic-chemistry.org

In medicinal chemistry , the 1,2,3-triazole ring is a privileged structure, appearing in a wide array of biologically active compounds. rsc.org Its ability to form hydrogen bonds and engage in dipole interactions can enhance the binding of a molecule to biological targets and improve solubility. researchgate.net The triazole core is found in drugs with a broad spectrum of activities, including antifungal, anticancer, antiviral, and antibacterial properties. researchgate.netnih.govnih.gov The stability of the triazole ring to metabolic degradation, hydrolysis, and oxidative or reductive conditions further enhances its suitability as a pharmacophore. researchgate.net

Regioisomeric Considerations: Tautomerism and Equilibrium Between 1H- and 2H-1,2,3-Triazoles

The 1,2,3-triazole ring system can exist as two principal tautomers: the 1H- and 2H-1,2,3-triazoles. researchgate.net These isomers are in equilibrium with each other in both the gas phase and in solution. rsc.org The position of the proton on the nitrogen atoms significantly influences the molecule's properties.

The 2H-1,2,3-triazole tautomer is generally considered to be the more stable form in the gas phase and is the major tautomer in aqueous solution. wikipedia.org In the gas phase, the 2H tautomer is estimated to be more stable by approximately 3.5–4.5 kcal/mol. acs.org However, the 1H tautomer can be preferentially stabilized in polar solvents. acs.org The relative stability of these tautomers can be influenced by the nature and position of substituents on the triazole ring. researchgate.net

The two tautomers have distinct physical and spectroscopic properties. For instance, the parent 1H-1,2,3-triazole has a significantly larger dipole moment compared to the 2H tautomer. acs.org This difference in polarity and other electronic properties is a key consideration in the design of molecules for specific applications.

| Property | 1H-1,2,3-Triazole | 2H-1,2,3-Triazole |

|---|---|---|

| Symmetry | Csacs.org | C2vacs.org |

| Relative Stability (Gas Phase) | Less Stable acs.org | More Stable acs.org |

| Dipole Moment (μ) | μa = 4.1 D, μb = 1.6 D acs.org | μb = 0.52 D acs.org |

| Physical State | The parent compound is a colorless liquid at room temperature. wikipedia.org | |

| Acidity (pKa) | The parent 1H-1,2,3-triazole has a pKa of 9.4 for the N-H proton. wikipedia.org |

Structural Context of Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate within the Broader Landscape of 2H-Triazole Esters

This compound belongs to the class of 2-substituted-2H-1,2,3-triazoles, where an ethyl propanoate group is attached to the nitrogen at the 2-position of the triazole ring. While specific research on this exact molecule is not extensively documented in publicly available literature, its structure places it within the important family of 2H-triazole esters.

The synthesis of 2-substituted-2H-1,2,3-triazoles presents a regioselectivity challenge, as direct alkylation of an unsubstituted NH-1,2,3-triazole often yields a mixture of 1- and 2-substituted isomers. acs.org However, several methods have been developed to favor the formation of the 2H-isomer. These include:

Three-component reactions: Palladium-catalyzed three-component reactions of alkynes, allyl carbonate, and trimethylsilyl (B98337) azide (B81097) can produce 2-allyl-1,2,3-triazoles. organic-chemistry.org Another approach involves a copper(I)-catalyzed reaction of alkynes, sodium azide, and formaldehyde (B43269) to yield 2-hydroxymethyl-2H-1,2,3-triazoles, which are versatile intermediates. acs.org

Alkylation of pre-functionalized triazoles: The alkylation of NH-triazoles can be directed towards the N2 position by the steric and electronic influence of existing substituents on the ring. nih.gov For instance, reacting 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of potassium carbonate in DMF regioselectively produces 2-substituted-4-bromo-1,2,3-triazoles. organic-chemistry.org

Cyclization reactions: Copper-mediated annulation of alkyl 3-aminoacrylates with aryldiazonium salts can provide alkyl N2-aryl-1,2,3-triazole-carboxylates. organic-chemistry.org

For a compound like this compound, a likely synthetic route would involve the alkylation of the 1,2,3-triazole anion with an ethyl 2-halopropanoate. The regiochemical outcome of such a reaction would be highly dependent on the reaction conditions, including the solvent, counter-ion, and temperature. The presence of the propanoate ester group introduces functionality that could be further modified, making such compounds potentially useful as intermediates in the synthesis of more complex molecules for pharmaceutical or materials science applications.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11N3O2 |

|---|---|

Molecular Weight |

169.18 g/mol |

IUPAC Name |

ethyl 2-(triazol-2-yl)propanoate |

InChI |

InChI=1S/C7H11N3O2/c1-3-12-7(11)6(2)10-8-4-5-9-10/h4-6H,3H2,1-2H3 |

InChI Key |

LFSHHDGJAUFZGD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)N1N=CC=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 2 2h 1,2,3 Triazol 2 Yl Propanoate and Analogous 2h Triazole Esters

Strategies for N2-Alkylation of 1,2,3-Triazoles in Propanoate Synthesis

The most direct pathway to N2-alkyl-1,2,3-triazoles involves the nucleophilic substitution reaction between an NH-1,2,3-triazole and an alkylating agent. nih.gov However, this approach is complicated by the potential for alkylation at two different nitrogen atoms (N1 and N2), often producing isomeric mixtures. researchgate.netnih.gov The development of highly regioselective reactions is therefore a significant area of research.

Alkylation Approaches Utilizing Ethyl Bromoacetate (B1195939) and Related Electrophiles

The alkylation of 1,2,3-triazoles with α-halo esters like ethyl bromoacetate is a key method for introducing the propanoate side chain. Research has shown that the reaction of a parent triazole with derivatives of 2-haloacetic acid can proceed with a notable preference for the N2-isomer. For instance, the alkylation of a 4-trifluoroacetyltriazole with ethyl bromoacetate yielded a mixture of isomers with a 90:10 ratio, favoring the desired 2-substituted product. mdpi.com This demonstrates that even without complex directing groups, a degree of regioselectivity can be achieved.

The choice of alkylating agent and reaction conditions plays a significant role. Studies involving the alkylation of 4-trifluoroacetyl-5-phenyl-1H-1,2,3-triazole with various electrophiles have provided insight into these reactions. mdpi.com

Table 1: Alkylation of 4-trifluoroacetyl-5-phenyl-1H-1,2,3-triazole (1a)

| Alkylating Agent | Product Ratio (N2:N1) | Total Yield |

|---|---|---|

| Benzyl (B1604629) Bromide | 88:12 | 96% |

| Ethyl Bromoacetate | 90:10 | 91% |

| 2-Chloro-N,N-dimethylacetamide | 89:11 | 85% |

| Mesyl Chloride (MsCl) | 100:0 | 94% |

| Tosyl Chloride (TsCl) | 100:0 | 92% |

Data sourced from a study on the regioselective synthesis of 2-substituted 1,2,3-triazoles. mdpi.com

This data highlights that while alkyl halides like ethyl bromoacetate give high yields with good N2-selectivity, sulfonyl chlorides lead to exclusive N2-functionalization. mdpi.com

Regioselectivity Control and Isomerization in 2H-Isomer Formation

Controlling the regioselectivity of N-alkylation is paramount for the efficient synthesis of 2H-triazole esters. The outcome of the reaction is often a balance between kinetic and thermodynamic control. Generally, N1 alkylation is the faster, kinetically favored process due to higher electron density, while the N2-substituted triazole is the more thermodynamically stable product. researchgate.netacs.org

Several strategies have been developed to favor the formation of the 2H-isomer:

Solvent and Base Selection: The reaction environment can influence the isomer ratio. In the alkylation of certain triazoles, polar aprotic solvents like DMF and DMSO have been shown to provide higher selectivity for the N2-isomer compared to polar protic solvents such as ethanol (B145695) or water. mdpi.com

Steric Hindrance: Introducing bulky substituents at the C4 and C5 positions of the triazole ring can sterically hinder attack at the N1 and N3 positions, thereby directing alkylation to the N2 position. researchgate.net

Removable Directing Groups: A powerful strategy involves using a substituent that directs alkylation to the N2 position and can be subsequently removed. The use of a 4-bromo-1H-1,2,3-triazole is a prime example. The bromine atom effectively directs incoming alkyl halides to the N2 position. organic-chemistry.orgscilit.com This bromo-directing strategy allows for the regioselective synthesis of 2-substituted-4-bromo-1,2,3-triazoles. organic-chemistry.orgscilit.com The bromine can then be removed via hydrogenation to yield 2,4-disubstituted triazoles or replaced using cross-coupling reactions to create more complex poly-substituted triazoles. organic-chemistry.orgscilit.com

Thermodynamic Isomerization: A novel relay strategy takes advantage of the greater stability of the N2-isomer. This approach involves an initial, kinetically controlled alkylation that may produce a mixture of isomers, followed by an in situ isomerization to the thermodynamically favored N2-product. acs.org It has been shown that PhI(OAc)₂ can act as a mediator for this N1- to N2-isomerization, allowing for a formal N2-selective alkylation under thermodynamic equilibrium. acs.org

Table 2: Effect of Reaction Conditions on Alkylation Regioselectivity

| Solvent | Base | Product Ratio (N2:N1) |

|---|---|---|

| DMF | Na₂CO₃ | 88:12 |

| DMSO | Na₂CO₃ | 84:16 |

| EtOH | Na₂CO₃ | 70:30 |

| H₂O | Na₂CO₃ | 60:40 |

| DMF | Cs₂CO₃ | 75:25 |

Data represents the benzylation of a model triazole and is sourced from a 2023 study. mdpi.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Ester Construction

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly reliable and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.govacs.orgyoutube.com This reaction is not a direct route to N2-substituted esters like Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate but is fundamental for constructing the triazole core with other substitution patterns, which can then be further modified.

Mechanistic Insights into Cu(I)-Catalyzed [3+2] Cycloaddition for 1,4-Disubstituted Triazole Esters

The CuAAC reaction is a [3+2] cycloaddition between an azide (B81097) and a terminal alkyne. youtube.com Unlike the uncatalyzed thermal reaction which yields a mixture of 1,4- and 1,5-isomers, the use of a copper(I) catalyst ensures the exclusive formation of the 1,4-disubstituted regioisomer. nih.govorganic-chemistry.org

The widely accepted mechanism involves several key steps:

Formation of Copper Acetylide: The Cu(I) catalyst first interacts with the terminal alkyne, lowering the pKa of the acetylenic proton and facilitating the formation of a copper acetylide intermediate. acs.org

Coordination and Cyclization: The organic azide then coordinates to the copper acetylide complex. This is followed by a cyclization step that forms a six-membered copper-containing ring intermediate (a metallacycle). orientjchem.org

Ring Contraction and Protonolysis: This intermediate rearranges and contracts to form a copper-triazolide species. orientjchem.org The final step is typically protonolysis, which releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active Cu(I) catalyst, allowing the catalytic cycle to continue. acs.org

This catalytic cycle is exceptionally robust and can be performed under a variety of mild conditions, including in aqueous solutions, with near-perfect regioselectivity for the 1,4-isomer. youtube.comnih.govrsc.org

One-Pot Synthetic Protocols and Multicomponent Reactions in Triazole Ester Derivatization

To improve efficiency and avoid handling potentially hazardous intermediates like organic azides, numerous one-pot and multicomponent reaction protocols have been developed. orientjchem.orgorganic-chemistry.orgrsc.org These methods combine the formation of one of the reactants (in situ) with the subsequent CuAAC reaction in a single reaction vessel.

Key one-pot strategies include:

In situ Azide Formation: A common approach involves reacting an alkyl or benzyl halide with sodium azide, followed by the addition of the alkyne and copper catalyst. This avoids the isolation of the potentially explosive organic azide. rsc.org Solvent-free methods using ball-milling have also been developed for this three-component coupling. rsc.org

In situ Alkyne Formation: Terminal alkynes can be generated in the same pot just before the cycloaddition. One method is the Seyferth-Gilbert homologation of aldehydes, which produces a terminal alkyne that is immediately trapped by an azide in a CuAAC reaction. organic-chemistry.org Another approach involves the desilylation of a protected alkyne, such as a TMS-acetylene, which is then subjected to cycloaddition. nih.gov

These multicomponent reactions (MCRs) are highly valuable as they allow for the rapid assembly of diverse libraries of triazole derivatives from simple starting materials, streamlining the synthetic process significantly. nih.govekb.egnih.gov

Table 3: Examples of One-Pot Triazole Syntheses

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst System | Key Feature | Ref. |

|---|---|---|---|---|---|

| Aldehyde | Bestmann-Ohira reagent | Azide | Cu(I) | In situ alkyne formation from aldehyde | organic-chemistry.org |

| Alkyl Halide | Sodium Azide | Terminal Alkyne | Cu/Al₂O₃ (ball-milling) | In situ azide formation; solvent-free | rsc.org |

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) and Other Metal-Catalyzed Routes to Triazole Esters

While CuAAC is dominant for 1,4-isomer synthesis, other transition metals catalyze alternative reaction pathways, most notably providing access to the 1,5-disubstituted isomers. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the most prominent of these alternative methods. acs.orgthieme.com

The RuAAC reaction, typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride complexes like [Cp*RuCl], selectively produces 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This makes it a powerful and complementary tool to CuAAC. acs.org The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov Subsequent reductive elimination then yields the 1,5-triazole product. organic-chemistry.org

A key difference is that ruthenium catalysts activate alkynes via π-interactions, whereas copper catalysis involves the formation of a σ-copper(I) acetylide. nih.gov Furthermore, RuAAC is effective for both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov

Other metal-catalyzed systems have also been explored. For example, a bimetallic Pd(0)-Cu(I) system has been used in a three-component reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide to produce 2-allyl-substituted-1,2,3-triazoles. organic-chemistry.orgfrontiersin.org

Table 4: Comparison of Copper- and Ruthenium-Catalyzed Azide-Alkyne Cycloadditions

| Feature | Copper-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|

| Product | 1,4-Disubstituted 1,2,3-Triazoles | 1,5-Disubstituted 1,2,3-Triazoles |

| Alkyne Substrate | Terminal Alkynes | Terminal and Internal Alkynes |

| Proposed Intermediate | Copper Acetylide | Six-membered Ruthenacycle |

| Catalyst Example | CuI, CuSO₄/Na-Ascorbate | CpRuCl(PPh₃)₂, CpRuCl(COD) |

Information sourced from multiple reviews and primary literature. nih.govorganic-chemistry.orgacs.org

Non-Metal Mediated and Organocatalytic Approaches for 2H-1,2,3-Triazole Ester Synthesis

Recent advancements in organic synthesis have prioritized the development of methods that avoid transition metals, owing to concerns about cost, toxicity, and environmental impact. thieme-connect.de These strategies often employ readily available, simple molecules as catalysts or mediators.

Non-Metal Mediated Synthesis:

Iodine, as a versatile and inexpensive reagent, has emerged as an effective mediator in the synthesis of 1,2,3-triazoles under metal-free conditions. One notable method involves a formal [2+2+1] cyclization of methyl ketones, p-toluenesulfonyl hydrazines, and 1-aminopyridinium iodide, which serve as azide surrogates to produce 4-aryl-NH-1,2,3-triazoles. organic-chemistry.org Another approach uses molecular iodine to mediate the coupling and cyclization of N-tosylhydrazones with sodium azide, forming 4-aryl-NH-1,2,3-triazoles through sequential C-N and N-N bond formation. organic-chemistry.orgresearchgate.net

A three-component reaction involving enaminones, primary amines, and tosylhydrazine, catalyzed by molecular iodine in DMSO, provides a regioselective route to 1,5-disubstituted 1,2,3-triazoles. tandfonline.commdpi.comresearchgate.net This cascade reaction proceeds through the formation of C-N and N-N bonds, followed by an acyl migration. mdpi.comresearchgate.net Additionally, bases such as tetraalkylammonium hydroxide (B78521) or potassium tert-butoxide (t-BuOK) can catalyze the reaction between aryl azides and terminal alkynes to yield 1,5-diarylsubstituted 1,2,3-triazoles without the need for a metal catalyst. organic-chemistry.org

| Reactants | Mediator/Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Methyl ketones, p-toluenesulfonyl hydrazines, 1-aminopyridinium iodide | Iodine | 4-Aryl-NH-1,2,3-triazoles | Metal- and azide-free formal [2+2+1] cyclization. | organic-chemistry.org |

| N-Tosylhydrazones, Sodium azide | Iodine | 4-Aryl-NH-1,2,3-triazoles | Sequential C-N and N-N bond formation. | organic-chemistry.orgresearchgate.net |

| Enaminones, Primary amines, Tosylhydrazine | Iodine | 1,5-Disubstituted 1,2,3-triazoles | Regioselective multicomponent reaction. | tandfonline.commdpi.comresearchgate.net |

| Aryl azides, Terminal alkynes | t-BuOK or Tetraalkylammonium hydroxide | 1,5-Diarylsubstituted 1,2,3-triazoles | Base-catalyzed, not sensitive to oxygen or moisture. | organic-chemistry.org |

Organocatalytic Approaches:

Organocatalysis has become a powerful strategy for constructing 1,2,3-triazole rings with high regioselectivity. nih.gov These methods often rely on the formation of reactive enamine or enolate intermediates from carbonyl compounds. thieme-connect.de

Secondary amines, such as pyrrolidine, are effective catalysts for the [3+2] cycloaddition of ketones and azides. rsc.org This reaction proceeds through an enamine intermediate. Similarly, α,β-unsaturated aldehydes (enals) can react with aryl azides in the presence of a secondary amine catalyst to generate β-substituted 4-vinyl-1,2,3-triazoles. rsc.org

Another organocatalytic approach is the azide-ketone [3+2] cycloaddition (OrgAKC) reaction, which can be catalyzed by DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at room temperature to produce regioselective 1,2,3-triazole derivatives in excellent yields. tandfonline.com Metal-free multicomponent reactions involving phosphonium (B103445) salts, aldehydes, and sodium azide can also yield 4,5-disubstituted 1H-1,2,3-triazoles, where an organocatalyzed coupling forms a key olefinic phosphonium salt intermediate that undergoes cycloaddition with the azide. organic-chemistry.org

| Reactants | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Allyl Ketones, Azides | Secondary Amine (e.g., Pyrrolidine) | Substituted 1,2,3-triazoles | High regioselectivity via enamine catalysis. | rsc.org |

| Non-symmetric ketones, Azides | DBU | Regioselective 1,2,3-triazoles | Organocatalytic azide-ketone [3+2] cycloaddition (OrgAKC). | tandfonline.com |

| Phosphonium salts, Aldehydes, Sodium azide | Organocatalyst | 4,5-Disubstituted 1H-1,2,3-triazoles | Metal-free multicomponent reaction. | organic-chemistry.org |

Synthetic Routes for Precursors and Analogues of this compound

The synthesis of the target compound and its analogues involves two main stages: the formation of the core 1,2,3-triazole ring and the subsequent regioselective alkylation to introduce the ethyl propanoate moiety at the N2 position.

Synthesis of Precursors:

The direct synthesis of this compound typically proceeds via the N-alkylation of the parent 1H-1,2,3-triazole. A significant challenge in this step is controlling the regioselectivity, as alkylation can occur at the N1 or N2 positions, often yielding a mixture of isomers. researchgate.netnih.gov

To overcome this, a strategy involving substituted triazoles has been developed. Specifically, the use of 4-bromo-NH-1,2,3-triazole or 4,5-dibromo-1,2,3-triazole as the starting material directs the alkylation to the N2 position with high selectivity. researchgate.netorganic-chemistry.orgacs.org The reaction of 4-bromo-NH-1,2,3-triazole with an alkyl halide, such as ethyl 2-bromopropanoate (B1255678), in the presence of a base like potassium carbonate (K₂CO₃) in DMF, selectively yields the 2-substituted 4-bromo-1,2,3-triazole. organic-chemistry.org The bromine atom, having served its directing role, can then be removed via hydrogenation to afford the desired 2,4-disubstituted or, in this case, 2-substituted triazole. organic-chemistry.org This bromo-directed alkylation provides a general and efficient route to polysubstituted N2-triazoles. organic-chemistry.orgacs.org

The alkylating agent, ethyl 2-bromopropanoate, is a commercially available reagent or can be prepared from ethyl 2-bromopropanoate and triphenylphosphine, followed by reaction with an appropriate base. chemicalbook.com

Synthesis of Analogues:

The methodologies described allow for the synthesis of a wide range of analogues of this compound.

Varying the Ester Group: By substituting ethyl 2-bromopropanoate with other 2-haloalkanoates (e.g., methyl, propyl, or tert-butyl 2-bromopropanoate), a variety of ester analogues can be synthesized.

Varying the Triazole Substituents: The bromo-directed alkylation strategy is versatile. The resulting 2-substituted 4-bromo-1,2,3-triazoles can undergo further functionalization, such as Suzuki cross-coupling reactions, to introduce various aryl or alkyl groups at the C4 (and C5) position before or after the removal of the bromine, leading to 2,4-disubstituted or 2,4,5-trisubstituted triazole analogues. organic-chemistry.org

Alternative N2-Alkylation Methods: While bromo-direction is effective, other methods for N2-selective alkylation exist. Gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has been shown to selectively produce N2-alkylated products. nih.gov More recently, a method involving the treatment of geminal diazides with organic hydrazines under mild thermolysis has been developed to generate a broad spectrum of N2-alkyl- and N2-aryl-1,2,3-triazoles. nih.gov

Computational Chemistry and Theoretical Modeling of Ethyl 2 2h 1,2,3 Triazol 2 Yl Propanoate and Triazole Derivatives

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the molecular geometry and electronic properties of triazole derivatives.

DFT calculations, often employing methods like B3LYP with a 6-311+G* basis set, are used to optimize the molecular geometry of triazole-containing compounds. researchgate.net These studies typically reveal that the triazole ring itself is planar. For instance, in related structures like ethyl (2S,3R)-3-(3-amino-1H-1,2,4-triazol-1-yl)-2-hydroxy-3-phenylpropanoate, the experimental molecular structure is found to be in close agreement with the geometry optimized in the gas phase using DFT methods. nih.gov

The electronic structure of triazole derivatives is characterized by the distribution of electron density and atomic charges. In neutral triazole molecules, the highest negative charges are typically located on the nitrogen and oxygen atoms, making them potential sites for electrophilic attack and hydrogen bonding. mdpi.com

Table 1: Representative Bond Lengths and Angles for a Triazole Ring (from DFT Studies on related compounds)

| Parameter | Typical Value |

|---|---|

| N-N bond length (in ring) | ~1.33 - 1.35 Å |

| C-N bond length (in ring) | ~1.32 - 1.38 Å |

| C=C bond length (in ring) | ~1.37 Å |

| N-N-N bond angle | ~108° - 110° |

| N-C-C bond angle | ~106° - 108° |

Quantum Chemical Descriptors (HOMO-LUMO Energies, Molecular Electrostatic Potentials)

Quantum chemical descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For triazole derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the triazole ring and any phenyl substituents, while the LUMO is typically distributed over the electron-accepting regions. The energy gap for various triazole derivatives has been a subject of computational studies.

The Molecular Electrostatic Potential (MEP) map is another important descriptor that visualizes the charge distribution on the molecular surface. It helps in identifying the regions prone to electrophilic and nucleophilic attack. In MEP maps, red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas represent positive electrostatic potential (electron-poor regions, susceptible to nucleophilic attack). For triazole derivatives, the nitrogen atoms of the triazole ring and the oxygen atoms of the ester group are typically the most electron-rich sites. researchgate.net

Table 2: Calculated Quantum Chemical Descriptors for a Representative Triazole Derivative

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.0 to -2.0 |

Analysis of Intermolecular Interactions and Crystal Packing (Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. mdpi.com This method partitions the crystal electron density into molecular fragments, allowing for the detailed examination of close contacts between neighboring molecules. nih.gov

For various triazole derivatives, Hirshfeld surface analysis has revealed the nature and relative importance of different intermolecular interactions that govern their crystal packing. The analysis often involves generating 2D fingerprint plots that summarize the types of contacts and their relative contributions.

Commonly observed interactions in the crystal structures of triazole derivatives include:

H···H contacts: These are typically the most abundant interactions, reflecting the high proportion of hydrogen atoms on the molecular surface. mdpi.com

O···H/H···O and N···H/H···N contacts: These represent hydrogen bonding interactions, which are crucial in stabilizing the crystal structure. mdpi.com

π-π stacking: Interactions between aromatic rings (if present) can also play a role in the crystal assembly. iucr.org

Red spots on the Hirshfeld surface mapped with dnorm indicate close intermolecular contacts, highlighting regions of significant interaction. mdpi.com For Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate, it is expected that H···H, O···H, and N···H contacts would be the dominant intermolecular interactions in its solid state.

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Triazole Derivative

| Contact Type | Contribution (%) |

|---|---|

| H···H | 45 - 55 |

| O···H / H···O | 15 - 25 |

| N···H / H···N | 10 - 20 |

| C···H / H···C | 10 - 15 |

Conformational Analysis and Stereochemistry of this compound Isomers

The conformational landscape of this compound is determined by the rotation around the single bonds connecting the ethyl propanoate moiety to the triazole ring. The presence of a chiral center at the α-carbon of the propanoate group means that this compound can exist as two enantiomers: (R)-Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate and (S)-Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate.

For this compound, the key dihedral angles to consider are those around the C-N bond linking the propanoate to the triazole ring and the C-C bond of the ethyl group. The relative energies of different conformers will be influenced by steric hindrance and intramolecular interactions. It is likely that the most stable conformers will adopt a staggered arrangement to minimize steric clashes between the bulky ethyl ester group and the triazole ring.

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is a valuable tool for predicting spectroscopic parameters, which can aid in the identification and characterization of new compounds. olemiss.edu DFT and other ab initio methods can be used to calculate vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.net

Vibrational Spectroscopy: Theoretical calculations of vibrational frequencies can help in the assignment of experimental IR and Raman spectra. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational methods. researchgate.net For triazole derivatives, characteristic vibrational modes include N-H/C-H stretching, C=N and N=N stretching within the triazole ring, and C=O stretching of the ester group.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (1H and 13C). researchgate.net These theoretical predictions can be very useful in interpreting complex NMR spectra and confirming the structure of a synthesized compound. The calculated chemical shifts are typically referenced to a standard compound like tetramethylsilane (TMS).

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. It can provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often of π → π* or n → π* character for aromatic and heterocyclic compounds.

Table 4: Predicted Spectroscopic Data for this compound (based on typical values for similar compounds)

| Spectroscopic Technique | Predicted Parameter | Characteristic Value |

|---|---|---|

| IR Spectroscopy | C=O stretch | 1730 - 1750 cm-1 |

| C=N stretch (triazole) | 1450 - 1550 cm-1 | |

| N=N stretch (triazole) | 1200 - 1300 cm-1 | |

| 1H NMR | CH (α-proton) | 5.0 - 5.5 ppm |

| CH2 (ethyl) | 4.0 - 4.5 ppm | |

| CH3 (ethyl) | 1.2 - 1.5 ppm | |

| 13C NMR | C=O (ester) | 165 - 175 ppm |

| C (triazole) | 130 - 140 ppm | |

| CH (α-carbon) | 60 - 70 ppm |

Perspectives and Future Directions in 2h 1,2,3 Triazole Ester Research

Innovations in Green Chemistry and Sustainable Synthesis Routes for Triazole Esters

The synthesis of 2H-1,2,3-triazole esters, including Ethyl 2-(2H-1,2,3-triazol-2-yl)propanoate, is increasingly being guided by the principles of green chemistry. The aim is to develop environmentally benign processes that are atom-economical, reduce waste, and avoid the use of hazardous materials.

Key Innovations and Future Research Directions:

Benign Solvents: A significant shift is underway from traditional volatile organic compounds to greener alternatives. Research is focusing on the use of water, supercritical fluids, and biodegradable solvents like Cyrene™ for triazole synthesis. The development of protocols in such solvents for compounds like this compound would represent a major step towards sustainability.

Alternative Energy Sources: Microwave and ultrasound-assisted organic synthesis are gaining traction as energy-efficient alternatives to conventional heating. These techniques often lead to shorter reaction times, higher yields, and cleaner reaction profiles. The application of these methods to the synthesis of 2H-1,2,3-triazole esters is an active area of investigation.

Catalysis: The development of novel catalytic systems is at the forefront of green synthesis. This includes the use of reusable heterogeneous catalysts, nanocatalysts, and metal-free catalytic systems to promote triazole formation. For instance, copper nanoparticles have been effectively used in green solvent systems for the synthesis of 1,2,3-triazoles.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including enhanced safety, better process control, and easier scalability. Adapting the synthesis of this compound to a continuous flow process could lead to more efficient and sustainable production.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. Biocatalytic routes could offer high selectivity and mild reaction conditions for the synthesis of chiral triazole esters.

| Green Chemistry Approach | Potential Advantages for Triazole Ester Synthesis |

| Use of Green Solvents (e.g., water, Cyrene™) | Reduced environmental impact, improved safety. |

| Microwave/Ultrasound Assistance | Faster reaction times, increased energy efficiency, higher yields. |

| Advanced Catalysis (e.g., nanocatalysts) | High catalytic performance, reusability, reduced waste. |

| Continuous Flow Chemistry | Enhanced safety, better scalability, improved process control. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design for Triazole Synthesis

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions that can guide experimental work.

Applications in Triazole Synthesis:

Retrosynthesis: AI-powered retrosynthesis tools can propose synthetic pathways for complex target molecules like novel 2H-1,2,3-triazole esters. By analyzing the structure of a target compound, these algorithms can suggest a series of reactions to disconnect the molecule into simpler, commercially available starting materials.

Reaction Outcome Prediction: Machine learning models can be trained to predict the success or failure of a chemical reaction, as well as to estimate the reaction yield. This can help chemists to prioritize experiments and avoid pursuing unpromising synthetic routes.

Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield of a desired product. This can be particularly useful for complex multi-component reactions often used in triazole synthesis.

Discovery of Novel Reagents and Catalysts: Machine learning can be employed to identify new reagents and catalysts with improved reactivity or selectivity for the synthesis of 2H-1,2,3-triazole esters.

| AI/ML Application | Impact on Triazole Synthesis |

| Retrosynthetic Analysis | Design of efficient synthetic routes to novel triazole esters. |

| Reaction Yield Prediction | Prioritization of high-yielding reactions, reducing experimental effort. rjptonline.org |

| Condition Optimization | Maximization of product yield and minimization of byproducts. |

| Novel Reagent Discovery | Identification of new and more effective reagents and catalysts. |

Exploration of Novel Reactivity and Unprecedented Transformations of the Triazole Ester Functionality

While the synthesis of the 2H-1,2,3-triazole core is well-established, research is now moving towards exploring the untapped reactivity of this heterocyclic system and its ester derivatives. Understanding the unique chemical behavior of compounds like this compound can open doors to new molecular architectures and functionalities.

Areas of Future Exploration:

C-H Functionalization: Direct functionalization of the C-H bonds of the triazole ring is a powerful strategy for introducing new substituents without the need for pre-functionalized starting materials. Future work will likely focus on developing selective methods for the C-H functionalization of 2H-1,2,3-triazole esters.

Ring-Opening and Ring-Transformation Reactions: Investigating the conditions under which the triazole ring can be opened or transformed into other heterocyclic systems could lead to the discovery of novel chemical transformations and the synthesis of unique molecular scaffolds.

Post-Synthetic Modification of the Ester Group: The ester functionality in this compound provides a handle for further chemical modifications. Research into the selective transformation of the ester group in the presence of the triazole ring will expand the chemical space accessible from these compounds.

Photocatalysis and Electrochemistry: The use of light and electricity to drive chemical reactions can enable transformations that are not possible with traditional thermal methods. The application of photocatalysis and electrochemistry to 2H-1,2,3-triazole esters could unveil new and unprecedented reactivity patterns.

Advanced Characterization Techniques for Elucidating Complex Triazole Architectures

As chemists synthesize increasingly complex molecules based on the 2H-1,2,3-triazole scaffold, the need for powerful analytical techniques to unambiguously determine their structure becomes paramount. A combination of spectroscopic and spectrometric methods is typically employed for this purpose.

Key Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectroscopy are indispensable tools for determining the connectivity of atoms in a molecule. For this compound, NMR would be used to confirm the presence and connectivity of the ethyl propanoate group and the 2H-1,2,3-triazole ring.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of a molecule, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information.

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the most definitive structural information, revealing the three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. This technique would be invaluable for confirming the structure of novel, complex triazole architectures.

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy provide information about the functional groups present in a molecule. These techniques can be used to confirm the presence of the ester and triazole functionalities in the target compound.

| Characterization Technique | Information Obtained |

| 1D and 2D NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei. |

| High-Resolution Mass Spectrometry | Elemental composition, molecular weight. |

| Single-Crystal X-ray Diffraction | Three-dimensional molecular structure, crystal packing. |

| IR and Raman Spectroscopy | Presence of functional groups. |

Q & A

Q. Basic Characterization

- NMR spectroscopy : ¹H and ¹³C NMR identify triazole protons (δ 7.8–8.2 ppm) and ester carbonyls (δ 170–175 ppm). Discrepancies in splitting patterns may indicate rotational isomerism .

- LC-MS : Monitors reaction progress and purity (e.g., [M+H]⁺ = 411.15 for intermediates) .

- X-ray diffraction (XRD) : Resolves crystal packing and confirms stereochemistry. Use SHELXL for refinement, particularly for handling anisotropic displacement parameters .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Safety & Handling

While specific toxicity data for this compound is limited, general precautions for triazole-containing esters include:

- Respiratory protection : Use NIOSH/CEN-certified respirators (e.g., OV/AG/P99) in high-exposure scenarios .

- Skin/eye protection : Wear chemical-resistant gloves and goggles to prevent contact with reactive intermediates .

- Waste disposal : Avoid drainage systems due to potential aquatic toxicity .

How can researchers refine crystal structures of this compound using SHELXL, especially with twinned or low-resolution data?

Advanced Structural Analysis

SHELXL is optimal for small-molecule refinement. Key features include:

- Twinning refinement : Use

TWINandBASFcommands to model twin domains in high-symmetry space groups . - Hydrogen placement : Apply

AFIXconstraints for riding H-atoms, validated via difference Fourier maps . - Disorder modeling : Split atoms with

PARTinstructions and refine occupancy ratios iteratively .

For low-resolution data, combine SHELXE (phase extension) with WinGX for graphical validation of hydrogen bonding networks .

How should researchers resolve discrepancies between experimental and theoretical spectroscopic data?

Advanced Data Contradiction Analysis

Conflicts in NMR or MS data often arise from impurities or isomerism. Mitigation strategies:

- Cross-validation : Compare experimental ¹H NMR with DFT-calculated chemical shifts (e.g., Gaussian09 with B3LYP/6-31G* basis set).

- Isolation of intermediates : Repurify via column chromatography to remove byproducts (e.g., benzyloxycarbonyl-protected amines) .

- Crystallographic confirmation : Resolve ambiguous proton environments via XRD, as seen in triazole-phenyl derivatives .

What reaction mechanisms govern the derivatization of this compound?

Advanced Reaction Pathways

The ester and triazole moieties enable diverse transformations:

- Oxidation : MnO₂ selectively oxidizes the α-carbon to ketones, forming 3-oxo derivatives .

- Nucleophilic substitution : Replace the ester group with amines under Mitsunobu conditions (DIAD, PPh₃) .

- Click chemistry : Utilize Cu(I)-catalyzed azide-alkyne cycloaddition to append additional triazole rings .

How can computational methods enhance the interpretation of experimental data for this compound?

Q. Advanced Computational Integration

- Docking studies : Model triazole interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Molecular dynamics : Simulate solution-phase behavior to predict NMR splitting patterns caused by conformational flexibility .

- Electron density maps : Combine SHELXH (hydrogen bonding analysis) with Mercury visualization to validate intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.